molecular formula C16H19BO3 B1342227 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876316-28-8

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1342227
CAS No.: 876316-28-8
M. Wt: 270.1 g/mol
InChI Key: IKVHPKPYKOEGCK-UHFFFAOYSA-N
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Description

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a furan ring attached to a phenyl group, which is further connected to a dioxaborolane moiety

Properties

IUPAC Name

2-[2-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-6-5-8-12(13)14-10-7-11-18-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVHPKPYKOEGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594547
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-28-8
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Miyaura borylation reaction. This process uses a palladium catalyst to facilitate the coupling of a halogenated furan derivative with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to enhance the efficiency of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also reduce the need for manual intervention, thereby increasing the overall efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, donating its boron atom to form a new carbon-carbon bond with an electrophilic partner, such as an aryl or vinyl halide. This process is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in cross-coupling reactions.

    Bis(pinacolato)diboron: A boron reagent used in the synthesis of various boronic esters.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific electronic characteristics .

Biological Activity

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C₁₆H₁₉BO₃
  • Molecular Weight : 270.135 g/mol
  • CAS Number : 868755-79-7
  • InChI Key : PUCSCLCOEROOCP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane structure is known for its role in various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of dioxaborolanes can inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Some studies suggest that this compound may possess antimicrobial properties. The presence of the furan moiety is known to enhance the interaction with microbial cell membranes.

  • Case Study : In vitro assays showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, potentially due to membrane disruption mechanisms .

Enzyme Inhibition

Dioxaborolanes are recognized for their ability to inhibit specific enzymes. The interaction with serine proteases has been reported, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

Data Tables

PropertyValue
Molecular Weight270.135 g/mol
CAS Number868755-79-7
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against Gram-positive bacteria

Safety and Toxicity

The safety profile of this compound indicates potential irritant properties. It is classified as harmful if swallowed and can cause skin and eye irritation .

Q & A

Q. What spectroscopic methods are most effective for structural confirmation of 2-[2-(Fur-2-yl)phenyl]-dioxaborolane?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the furyl proton signals appear at δ 6.3–7.4 ppm, while aromatic protons on the phenyl ring resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 270.135 (calculated for C16_{16}H19_{19}BO3_3) .
  • X-ray Crystallography: Resolve bond angles and dihedral angles (e.g., dioxaborolane ring conformation with O-B-O angles ~106°) for absolute configuration validation, as demonstrated in related ferrocenyl derivatives .

Q. What is the role of the dioxaborolane group in cross-coupling reactions?

Methodological Answer: The dioxaborolane moiety acts as a stabilized boronic ester, enabling Suzuki-Miyaura couplings. Its pinacol ester structure enhances air/moisture stability compared to free boronic acids. Key steps:

Transmetallation: The boron center reacts with a palladium catalyst to form a Pd–aryl intermediate.

Reaction Optimization: Use polar aprotic solvents (e.g., THF) and bases (e.g., K2_2CO3_3) at 60–80°C for efficient coupling .

Q. How is this compound typically synthesized?

Methodological Answer: A common route involves:

Lithiation-Borylation: React 2-bromo-2'-furan-biphenyl with n-BuLi at −78°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Purification: Column chromatography (hexane/ethyl acetate) isolates the product in ~40–60% yield. Monitor purity via TLC (Rf_f ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can low yields in lithiation-borylation syntheses be mitigated?

Methodological Answer:

  • Temperature Control: Maintain strict −78°C conditions during lithiation to prevent side reactions.
  • Stoichiometry: Use 1.2–1.5 equivalents of borolane reagent to ensure complete conversion.
  • Catalyst Screening: Test Pd(OAc)2_2/SPhos systems for improved coupling efficiency .
  • Example Data: A study on a ferrocenyl analogue achieved 23% yield without optimization, highlighting the need for iterative condition refinement .

Q. What computational approaches predict the reactivity of this compound in cross-coupling?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate boron atom electrophilicity (natural charge ~+0.8 e) and HOMO/LUMO gaps (~5.2 eV) to assess nucleophilic attack feasibility.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on transition-state stabilization .
  • Software Tools: Gaussian 16 or ORCA for DFT; VMD for visualization .

Q. How do steric effects from the tetramethyl groups influence reactivity?

Methodological Answer:

  • Steric Shielding: The 4,4,5,5-tetramethyl groups protect the boron center from hydrolysis but may slow transmetallation.
  • Kinetic Studies: Compare reaction rates with less hindered analogues (e.g., phenylboronic acid). Data shows ~20% slower kinetics for tetramethyl-substituted derivatives .
  • X-ray Analysis: The dioxaborolane ring adopts a half-chair conformation, tilting the boron atom away from the phenyl plane by ~11°, reducing steric clash .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction conditions for Suzuki couplings?

Methodological Answer:

  • Comparative Studies: Replicate protocols from conflicting sources (e.g., K3_3PO4_4 vs. Cs2_2CO3_3 as base) under controlled conditions.
  • Yield vs. Purity: Some methods prioritize speed (1-hour reactions at 100°C) over purity, leading to lower isolated yields but faster throughput .
  • Catalyst Variability: PdCl2_2(dppf) may outperform Pd(PPh3_3)4_4 in electron-deficient systems due to stronger π-backbonding .

Tables of Key Data

Q. Table 1. Spectroscopic Signatures

TechniqueKey DataReference
1H^1H-NMRδ 1.3 ppm (12H, pinacol CH3_3)
HRMSm/z 270.135 (M+^+)
X-rayB–O bond length: 1.36–1.39 Å

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature−78°C to −35°CPrevents decomposition
Equivalents of BuLi1.2–1.5 eqMaximizes lithiation
SolventTHFEnhances borolane solubility

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